Patent-Indicated Kidney Disease Indication Differentiates from CNS-Focused FAAH Analogs
While many piperazinyl-urea analogs are investigated for CNS-penetrant FAAH inhibition, 1-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is specifically claimed in patent EP4292591A1 for use in the treatment and/or prevention of kidney diseases [1]. This is a clear disease-indication differentiation from analogs like the CNS-penetrant FAAH inhibitors described by Keith et al. (2016), which were optimized for brain exposure [2]. The specific structural feature (thiophen-2-yl urea) likely contributes to this differential peripheral vs. central tissue tropism, although exact pharmacokinetic data for this compound are not publicly available.
| Evidence Dimension | Designated Therapeutic Indication (Patent Filing) |
|---|---|
| Target Compound Data | Kidney disease treatment/prevention (EP4292591A1) |
| Comparator Or Baseline | CNS-penetrant FAAH inhibitors (e.g., pyrimidinyl-piperazine ureas from Keith 2016) designed for central target engagement |
| Quantified Difference | Non-overlapping disease indication; peripheral vs. central application |
| Conditions | Patent claims based on general formula encompassing the target compound |
Why This Matters
For procurement in renal research, this compound provides a specific starting point that is already patent-validated for the desired indication, avoiding the CNS liabilities of non-selective FAAH inhibitors.
- [1] EP4292591A1 - Compounds for use in the treatment of kidney diseases. European Patent Application, filed 2021. View Source
- [2] Keith, J. M., et al. (2016). The SAR of brain penetration for a series of heteroaryl urea FAAH inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3109-3114. View Source
